
1-Isopropoxyacetone
Overview
Description
1-Isopropoxyacetone is a chemical compound with the molecular formula C6H12O2 . It is a methyl ketone that is acetone substituted by an isopropoxy group at position 1 . This compound is known for its applications in various scientific fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropoxyacetone can be synthesized through the reaction of acetone with isopropyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxyacetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Applications
1. Solvent and Reagent in Organic Synthesis
1-Isopropoxyacetone is primarily utilized as a solvent and reagent in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings for various chemical reactions. The compound serves as a precursor in synthesizing other organic molecules, facilitating reactions such as:
- Oxidation : this compound can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : It can undergo reduction reactions to form alcohols or other reduced forms, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
- Substitution : The isopropoxy group can be substituted with other functional groups, allowing for the synthesis of diverse chemical entities under appropriate conditions.
Biological Applications
2. Biochemical Assays
In biological research, this compound is employed in biochemical assays. Its role as a metabolite suggests potential applications in studying metabolic pathways and enzyme interactions. Notably, it has been used in studies assessing enzyme kinetics and substrate specificity, providing insights into the biochemical mechanisms of various biological processes.
Data Table: Comparison of Related Compounds
The following table compares this compound with structurally similar compounds, highlighting their unique features and potential applications.
Compound Name | Structure Type | Unique Features | Applications |
---|---|---|---|
This compound | Methyl ketone | Isopropoxy group enhances solubility | Solvent, reagent, precursor |
1-Ethoxyacetone | Ethyl-substituted ketone | Greater solubility in polar solvents | Organic synthesis |
1-Methoxyacetone | Methyl-substituted ketone | Lower boiling point than this compound | Solvent for low-temperature reactions |
2-Isopropoxy-3-methylbutan-2-one | Branched ketone | Increased steric hindrance affecting reactivity | Synthesis of complex organic compounds |
3-Hydroxy-2-butanone | Hydroxy ketone | Exhibits different reactivity due to hydroxyl group | Used in biochemical studies |
Case Studies
3. Rearrangement Studies
A study on the rearrangement of certain dimethoxyalkanones highlighted the potential of this compound as a substrate for generating methylglyoxal dialkyl acetals. The research demonstrated that under specific conditions, this compound could undergo rearrangement to yield valuable products, showcasing its versatility in synthetic chemistry .
4. In Silico Studies on Bioactivity
Recent in silico research has explored the potential bioactivity of newly synthesized compounds related to this compound. The findings indicated that derivatives of this compound could modulate ethylene biosynthesis in plants, suggesting applications in agricultural biotechnology for enhancing crop yields .
Biological Activity
1-Isopropoxyacetone, with the molecular formula and CAS Number 536431, is a methyl ketone characterized by the presence of an isopropoxy group at position 1 of the acetone structure. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and industrial processes.
This compound is a colorless liquid with a sweet odor. Its chemical structure can be represented as follows:
- Molecular Formula : C₆H₁₂O₂
- IUPAC Name : 1-Isopropoxy-2-propanone
- SMILES : CC(C)OC(=O)C
Metabolic Role
This compound functions as a metabolite in various biological systems. Its role as a metabolic intermediate suggests potential implications in biochemical pathways, particularly in the metabolism of ketones and alcohols .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In studies assessing its efficacy against various pathogens, it has shown significant inhibition of bacterial growth, making it a candidate for further exploration in the development of antimicrobial agents .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on different cell lines. The compound demonstrated varying degrees of cytotoxicity depending on concentration and exposure time. Notably, it was found to induce apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Study on Antimicrobial Effects
A study investigated the antimicrobial efficacy of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that at concentrations above 200 µg/mL, the compound significantly reduced bacterial viability. The mechanism was hypothesized to involve disruption of bacterial cell membranes .
Bacterial Strain | Concentration (µg/mL) | Viability (%) |
---|---|---|
E. coli | 100 | 85 |
200 | 50 | |
400 | 10 | |
S. aureus | 100 | 80 |
200 | 45 | |
400 | 15 |
Cytotoxicity Analysis
Another investigation assessed the cytotoxic effects of varying concentrations of this compound on human cancer cell lines (e.g., HeLa cells). The study reported IC50 values, indicating effective concentrations that inhibit cell growth by 50%:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 150 |
MCF-7 | 180 |
The biological activity of this compound can be attributed to its ability to interact with cellular membranes and enzymes. Its structure allows it to penetrate lipid bilayers, potentially leading to membrane destabilization and subsequent cell death in microbial and cancer cells. Additionally, its role as a metabolite may involve modulation of metabolic pathways related to energy production and oxidative stress response .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-Isopropoxyacetone to maximize yield and purity?
- Methodological Answer :
To optimize synthesis, systematically vary reaction parameters such as solvent polarity (e.g., acetone vs. ethers), catalyst type (acidic or basic conditions), temperature (room temperature vs. reflux), and stoichiometry. Use fractional distillation or column chromatography for purification. Validate purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), and confirm structural integrity using H/C NMR and IR spectroscopy. For reproducibility, document all parameters in the experimental section, including reagent sources, purity, and equipment specifications .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
Prioritize H NMR for identifying proton environments (e.g., isopropoxy group splitting patterns) and C NMR for carbonyl and ether carbons. IR spectroscopy confirms the ketone (C=O stretch ~1700 cm) and ether (C-O-C ~1100 cm). For conflicting data, cross-validate with mass spectrometry (MS) for molecular ion peaks and elemental analysis. If discrepancies persist, re-examine sample purity, solvent artifacts, or isotopic impurities. Reference spectral databases (e.g., PubChem) for comparative analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. Store the compound in a cool, dry place away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Include a risk assessment in the experimental design, addressing flammability, toxicity, and environmental impact .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate the reaction mechanisms of this compound in organic syntheses?
- Methodological Answer :
Perform density functional theory (DFT) calculations to model transition states and intermediates in reactions involving this compound. Compare computed thermodynamic parameters (e.g., Gibbs free energy) with experimental kinetic data (e.g., Arrhenius plots). Validate computational models using isotopic labeling experiments or in situ spectroscopic monitoring (e.g., FTIR). Publish computational details (software, basis sets, convergence criteria) to ensure reproducibility .
Q. What strategies should be employed to address discrepancies between theoretical predictions and experimental observations in the physicochemical properties of this compound?
- Methodological Answer :
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments. For example, if predicted solubility differs from experimental results, re-examine solvent-solute interactions using Hansen solubility parameters or conduct controlled solubility assays. Use sensitivity analysis in computational models to identify variables (e.g., solvent polarity) requiring empirical refinement. Document contradictions transparently in the discussion section, proposing hypotheses for further testing .
Q. How can multivariate statistical analysis optimize synthesis parameters of this compound while minimizing side-product formation?
- Methodological Answer :
Employ response surface methodology (RSM) or factorial design to evaluate interactions between variables (e.g., temperature, catalyst loading). Use ANOVA to identify significant factors affecting yield and impurity profiles. For side-product minimization, apply principal component analysis (PCA) to GC-MS datasets to correlate reaction conditions with undesired byproducts. Publish raw datasets and statistical code in supplementary materials for peer validation .
Q. What experimental frameworks are suitable for analyzing the stability of this compound under varying storage conditions?
- Methodological Answer :
Design accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC and track decomposition kinetics using the Arrhenius equation. Compare experimental shelf-life predictions with real-time stability data. For mechanistic insights, isolate degradation products via preparative TLC and characterize them using MS/NMR. Include stability data in compound characterization protocols to guide storage recommendations .
Q. Data Contradiction & Reproducibility
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
Conduct a systematic review adhering to PRISMA guidelines, assessing study quality (e.g., sample size, controls). Replicate key experiments under standardized conditions, controlling for variables like solvent purity and cell line passage number. Use meta-analysis to quantify heterogeneity between studies. If contradictions persist, propose collaborative inter-laboratory studies to identify hidden variables (e.g., assay sensitivity) .
Q. What steps ensure reproducibility when publishing synthetic protocols for this compound?
- Methodological Answer :
Provide granular experimental details: exact reagent grades (e.g., ≥99% purity), equipment models (e.g., NMR spectrometer frequency), and environmental conditions (e.g., humidity during crystallization). Use SI units and IUPAC nomenclature consistently. Deposit raw spectral data in public repositories (e.g., Zenodo) and include step-by-step videos or schematics in supplementary materials. Adhere to journal-specific guidelines for experimental documentation .
Properties
IUPAC Name |
1-propan-2-yloxypropan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5(2)8-4-6(3)7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SICINPWJIHTHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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